molecular formula C8H11ClFNO B2872511 (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride CAS No. 1269773-22-9

(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride

Cat. No.: B2872511
CAS No.: 1269773-22-9
M. Wt: 191.63
InChI Key: FHUUTFIWBXUNPK-DDWIOCJRSA-N
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Description

(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride is a chiral organic compound featuring a fluorinated phenyl group at the ortho position and an ethanolamine backbone. Key properties include:

  • Molecular Formula: C₈H₁₁ClFNO
  • Molecular Weight: 191.63 g/mol
  • CAS Number: 1269773-22-9
  • Purity: ≥97% (as per Aladdin Scientific)
  • Storage: Typically stored at room temperature, with stability under standard laboratory conditions .

This compound is widely used in pharmaceutical research, particularly in the synthesis of enantiomerically pure intermediates for drug development. Its fluorine substitution at the ortho position influences electronic and steric properties, making it distinct from other analogs .

Properties

IUPAC Name

(2S)-2-amino-2-(2-fluorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUUTFIWBXUNPK-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CO)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate chiral precursor, often derived from natural amino acids.

    Amination: The amino group is introduced via reductive amination, where the precursor is reacted with an amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the amino or hydroxyl groups with other functional groups using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Investigated for its potential therapeutic effects, including its role in drug development for neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence neurotransmitter pathways, particularly those involving serotonin and dopamine, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

a. (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol Hydrochloride
  • Molecular Formula: C₉H₁₃ClFNO
  • Molecular Weight : 205.66 g/mol
  • CAS Number : 1951425-23-2
  • Key Differences: A methyl group at the 2-position and fluorine at the 3-position on the phenyl ring. Increased molecular weight (+14.03 g/mol) due to the methyl group.
b. (S)-2-Amino-2-(4-fluorophenyl)ethanol Hydrochloride
  • Molecular Formula: C₈H₁₁ClFNO
  • Molecular Weight : 191.63 g/mol (same as the target compound)
  • CAS Number : 1269773-21-8
  • Key Differences :
    • Fluorine substitution at the para position.
    • Altered dipole moment and binding affinity compared to the ortho-fluoro analog .
c. (S)-2-Amino-2-(3-fluorophenyl)ethanol Hydrochloride
  • Molecular Formula: C₈H₁₁ClFNO
  • CAS Number : 1240480-36-7
  • Key Differences :
    • Fluorine at the meta position.
    • Steric and electronic effects differ due to altered substituent orientation .

Difluorinated and Polyhalogenated Analogs

a. (S)-2-Amino-2-(2,5-difluorophenyl)ethanol Hydrochloride
  • Molecular Formula: C₈H₁₀ClF₂NO
  • Molecular Weight : 209.62 g/mol
  • CAS Number : 1810074-77-1
  • Key Differences :
    • Two fluorine atoms at the 2- and 5-positions.
    • Increased electronegativity may enhance hydrogen-bonding interactions .
b. 2-Amino-2-(2,4-difluorophenyl)ethanol
  • Molecular Formula: C₈H₉F₂NO (free base)
  • CAS Number : 1094697-88-7
  • Key Differences :
    • Lacks the hydrochloride salt.
    • Fluorine at 2- and 4-positions may alter solubility and bioavailability .
c. (S)-2-Amino-2-(2,4-dichlorophenyl)ethanol Hydrochloride
  • Molecular Formula: C₈H₁₀Cl₃NO
  • Molecular Weight : 242.53 g/mol
  • CAS Number : 1391564-88-7
  • Key Differences: Chlorine substituents (larger, less electronegative than fluorine).

Electron-Withdrawing Group Modifications

a. (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol Hydrochloride
  • Molecular Formula: C₉H₁₀ClF₄NO
  • Molecular Weight : 259.63 g/mol
  • CAS Number : 1394822-95-7
  • Key Differences: Trifluoromethyl group at the 3-position enhances electron-withdrawing effects.

Research Implications

  • Fluorine Position : Ortho-fluoro substitution (target compound) may confer unique steric hindrance compared to para- or meta-fluoro analogs, affecting receptor binding .
  • Halogen Type : Chlorine analogs exhibit higher molecular weights and distinct pharmacokinetic profiles compared to fluorine derivatives .
  • Electron-Withdrawing Groups : Trifluoromethyl-substituted compounds show enhanced stability but may face solubility challenges .

Biological Activity

(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features allow it to interact with multiple biological targets, influencing neurotransmitter systems and potentially offering therapeutic benefits for neurological disorders.

  • Molecular Formula : C9H12ClFNO
  • Molecular Weight : 201.65 g/mol
  • CAS Number : 126534-43-8

The biological activity of (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride is primarily attributed to its interactions with specific receptors and enzymes in the body:

  • Neurotransmitter Modulation : The compound influences serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function. This modulation may contribute to its potential antidepressant and anxiolytic effects.
  • Receptor Interactions : Research indicates that this compound acts as an antagonist of the CCR5 chemokine receptor, which may provide protective effects against HIV infection by inhibiting viral entry into cells.

Biological Activity Overview

The compound has been studied for its potential therapeutic applications, including:

  • Antidepressant Effects : It has shown promise in influencing serotonin and norepinephrine pathways, which are critical in the treatment of depression.
  • Antiviral Activity : As an antagonist of the CCR5 receptor, it may prevent HIV from entering host cells, making it a candidate for further research in antiviral therapies.

Research Findings and Case Studies

  • Study on Neurotransmitter Systems :
    • A study evaluated the effects of (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride on neurotransmitter levels in animal models. Results indicated significant increases in serotonin levels, suggesting potential antidepressant properties. The study utilized a control group treated with saline for comparison .
  • Antiviral Potential :
    • In vitro studies demonstrated that the compound effectively inhibited HIV entry into CD4+ T cells, showing a dose-dependent response. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, indicating moderate potency against HIV.
  • Pharmacokinetics :
    • Research on the pharmacokinetics of (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride revealed a favorable absorption profile with a bioavailability of around 60% when administered orally. Metabolic studies indicated that the compound is primarily metabolized by liver enzymes, with a half-life of approximately 3 hours in vivo .

Table 1: Biological Activities of (S)-2-Amino-2-(2-fluorophenyl)ethanol Hydrochloride

Activity TypeEffectivenessReference
AntidepressantModerate
Antiviral (HIV)Moderate
Neurotransmitter ModulationSignificant

Table 2: Pharmacokinetic Profile

ParameterValue
Bioavailability60%
Half-life3 hours
MetabolismLiver enzymes

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